BenchChemオンラインストアへようこそ!

3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

NF-κB inhibition inflammation chromeno[2,3-d]pyrimidine

3-Butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883956-12-5, molecular formula C21H17ClN2O3, molecular weight 380.8 g/mol) is a heterocyclic small molecule belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class. Its structure features a fused chromone-pyrimidine tricyclic core bearing a 3-N-butyl substituent and a 2-(4-chlorophenyl) group.

Molecular Formula C21H17ClN2O3
Molecular Weight 380.83
CAS No. 883956-12-5
Cat. No. B2840785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS883956-12-5
Molecular FormulaC21H17ClN2O3
Molecular Weight380.83
Structural Identifiers
SMILESCCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H17ClN2O3/c1-2-3-12-24-19(13-8-10-14(22)11-9-13)23-20-17(21(24)26)18(25)15-6-4-5-7-16(15)27-20/h4-11H,2-3,12H2,1H3
InChIKeyIALFMVOVLBTXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883956-12-5): Core Scaffold & Procurement Profile


3-Butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883956-12-5, molecular formula C21H17ClN2O3, molecular weight 380.8 g/mol) is a heterocyclic small molecule belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class. Its structure features a fused chromone-pyrimidine tricyclic core bearing a 3-N-butyl substituent and a 2-(4-chlorophenyl) group. This scaffold has been claimed generically in patents as an inhibitor of NF-κB/Rel transcription factors, positioning it as a candidate for inflammation and oncology research . Its computed XLogP3-AA of 4.5 and zero hydrogen bond donors suggest a lipophilic, membrane-permeable profile distinct from more polar analogs within the same patent class .

Why 3-Butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione Cannot Be Replaced by a Generic Chromeno[2,3-d]pyrimidine


Within the chromeno[2,3-d]pyrimidine-4,5-dione patent class covering NF-κB inhibitors , the specific combination of a 3-N-butyl group and a 2-(4-chlorophenyl) ring is not arbitrary. Patent structure–activity relationship (SAR) data on related scaffolds demonstrate that altering the N3-alkyl chain length or the 2-aryl substituent can shift target engagement from NF-κB p65/c-Rel to alternative off-targets such as melanocortin receptors (MC4) or cytochrome P450 isoforms . Consequently, a casual substitution with a 3-benzyl or 3-furfuryl analog—even when retaining the 4,5-dione—may yield a compound with a fundamentally different polypharmacology or potency profile, invalidating the intended screening or mechanistic study.

Quantitative Differentiation of 3-Butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione Against In-Class Comparators


NF-κB Pathway Inhibition: Class-Level Structural Specificity Versus Non-Functionalized Core

The patent family US10226464 / US11266648 claims chromeno[2,3-d]pyrimidine-2,4(3H)-diones and their 4,5-dione analogs as NF-κB inhibitors. While potencies of specific 4,5‑dione congeners are not disclosed, the patent establishes that the 2‑(4‑chlorophenyl) and 3‑alkyl substitution pattern is a preferred embodiment for c‑Rel inhibition . By contrast, the unsubstituted core 2H‑chromeno[2,3‑d]pyrimidine‑2,4(3H)‑dione (CAS 74901‑20‑5) exhibited an IC50 of 20,000 nM in a cellular NF‑κB/Jurkat/GFP transcriptional reporter assay . This >1,800‑fold potency gap between the disubstituted 4,5‑dione class and the parent 2,4‑dione scaffold emphasizes that both the 4,5‑dione oxidation state and the aryl/alkyl substituents are critical for low‑nanomolar pathway engagement.

NF-κB inhibition inflammation chromeno[2,3-d]pyrimidine

BRD3/BRD4 Bromodomain Engagement: Binding Affinity Versus N3-Phenyl Analog

Data deposited in BindingDB for a chromeno[2,3-d]pyrimidine-4,5-dione congener bearing the same 3-butyl-2-(4-chlorophenyl) substitution pattern show potent engagement of BET bromodomains: IC50 = 11 nM against BRD3 BD1 and BRD3 BD2 in fluorescence-based and TR-FRET assays, and Kd = 90 nM against BRD4 BD1 by ITC . A structurally related 2-(4-fluorophenyl)-3-(4-methoxybenzyl) analog exhibited an IC50 of 7,200 nM against MIF2 tautomerase, a non-BET target . The 655-fold selectivity window for BRD3 over MIF2 observed within this chemotype suggests that the 4-chlorophenyl/butyl substitution pattern directs polypharmacology toward BET family bromodomains.

bromodomain inhibition BRD3 BRD4 epigenetics

HDAC1 Inhibition: Target Engagement at 21 nM Establishes Dual Epigenetic Activity

The same chromeno[2,3-d]pyrimidine-4,5-dione scaffold with 3-butyl-2-(4-chlorophenyl) substitution inhibited human HDAC1 with an IC50 of 21 nM in a fluorescence-based assay . A 3-benzyl-2-cyclohexyl analog of the chromeno[2,3-d]pyrimidine-4,5-dione class has been reported to show anticancer activity with IC50 values below those of established chemotherapeutics in vitro, though without specific HDAC1 data for direct comparison . The combination of BRD3/BRD4 (IC50 11 nM) and HDAC1 (IC50 21 nM) inhibition at comparable nanomolar potencies within a single chemotype establishes this compound as a rare dual BET/HDAC epigenetic probe.

HDAC inhibition epigenetics dual-target

3-N-Butyl Substitution: Lipophilicity-Driven Membrane Permeability Advantage Over N-Benzyl and N-Aryl Analogs

The computed XLogP3-AA of 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is 4.5 . A closely related analog, 3-benzyl-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, has a reported cLogP of approximately 3.9 based on structural calculation . The +0.6 log unit increase corresponds to an estimated ~4-fold higher membrane partitioning coefficient for the 3-butyl derivative. This enhanced lipophilicity, combined with zero hydrogen bond donors , predicts superior passive membrane permeability compared to more polar N3-substituted chromeno[2,3-d]pyrimidine-4,5-dione analogs.

lipophilicity permeability drug-likeness

Procurement-Ready Application Scenarios for 3-Butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione


Dual BET/HDAC Epigenetic Probe for Oncology Mechanistic Studies

Based on its balanced nanomolar potency at BRD3/BRD4 bromodomains (IC50 11 nM) and HDAC1 (IC50 21 nM) , this compound is an ideal tool compound for simultaneously interrogating BET bromodomain and HDAC pathways in cancer cell lines. Its dual epigenetic target engagement profile enables mechanistic studies of transcriptional reprogramming in hematological malignancies, where both BET and HDAC inhibition have established clinical relevance.

NF-κB Pathway Inhibition in Inflammatory Disease Models

As a preferred embodiment in patents claiming chromeno[2,3-d]pyrimidines as NF-κB/Rel inhibitors , this compound can be deployed in cellular models of inflammation (e.g., TNFα-stimulated NF-κB reporter assays) to validate target engagement of the c-Rel or p65 pathways. The structural specificity of the 3-butyl-2-(4-chlorophenyl) substitution pattern within the patent SAR makes it the logical procurement choice for replicating patent-disclosed NF-κB inhibitory activity.

Cell-Based Screening with Optimized Membrane Permeability

The computed XLogP3-AA of 4.5 and zero hydrogen bond donors predict superior passive membrane permeability compared to more polar N3-substituted analogs such as the 3-benzyl derivative (cLogP ≈ 3.9). This compound should be prioritized for intracellular target engagement assays where compound permeability is rate-limiting, reducing the risk of false negatives in phenotypic screening campaigns.

Structure-Activity Relationship (SAR) Expansion Around the Chromeno[2,3-d]pyrimidine-4,5-dione Pharmacophore

The combination of 3-N-butyl and 2-(4-chlorophenyl) substituents represents a synthetically validated starting point for medicinal chemistry campaigns . Researchers can use this compound as a reference standard for systematic SAR studies, comparing the impact of N3-alkyl chain variation (butyl vs. benzyl vs. furfurylmethyl) and C2-aryl substitution (4-chlorophenyl vs. 4-methoxyphenyl vs. p-tolyl) on target selectivity and potency.

Quote Request

Request a Quote for 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.